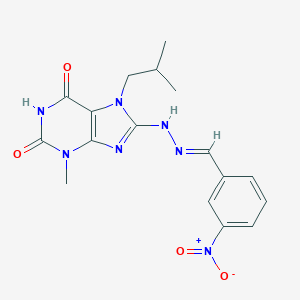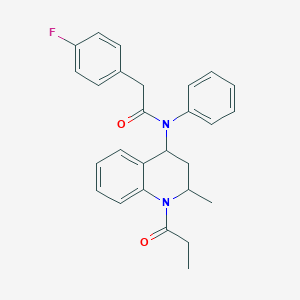
N-(3-chloro-2-methylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a benzamide group attached to a 3-chloro-2-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 3-chloro-2-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction Reactions: Products include primary or secondary amines derived from the reduction of the amide group.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The chlorine atom on the phenyl ring can enhance the compound’s electrophilicity, allowing it to react with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a thiazole ring and a fluorine atom, which can alter its biological activity and chemical properties.
N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide: This compound contains a thiosemicarbazone group, which can enhance its metal-chelating abilities and biological activities.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a benzamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHWEYSDJAAVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-N-[6-({2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B401030.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B401037.png)
![5-(3,4-dichlorophenyl)-3-(4-methylphenyl)dihydro-1',3',4,6(2'H,3H,5H)-tetraoxo-1H-furo[3,4-c]pyrrole-1-spiro-2'-(1'H)-indene](/img/structure/B401039.png)






![diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)
![2'-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B401054.png)


